Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol

Description

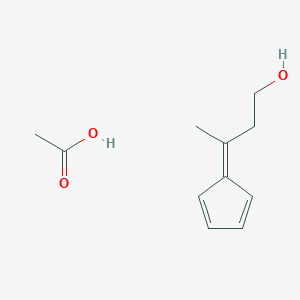

The compound Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol is a hybrid molecule combining acetic acid (C₂H₄O₂) with a cyclopentadienylidene-substituted butanol moiety. Structurally, it features a cyclopentadienylidene group (a conjugated diene system) attached to a butanol chain, which is further esterified or conjugated with acetic acid. Thus, this analysis focuses on structural analogs and inferred properties based on related compounds.

Properties

CAS No. |

833447-34-0 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol |

InChI |

InChI=1S/C9H12O.C2H4O2/c1-8(6-7-10)9-4-2-3-5-9;1-2(3)4/h2-5,10H,6-7H2,1H3;1H3,(H,3,4) |

InChI Key |

RKNMANRWDDUZTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C=CC=C1)CCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Fulvene Synthesis

The core cyclopentadienylidene structure is synthesized via condensation of cyclopentadiene with carbonyl compounds. For example, 3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol is formed by reacting cyclopentadiene with γ-hydroxybutyraldehyde under basic conditions. Pyrrolidine (10 mol%) in methanol-water (4:1) facilitates iminium ion formation, enabling nucleophilic attack by cyclopentadiene at the β-carbon of the aldehyde.

Key Conditions :

This method avoids competing Diels-Alder reactions by using sterically hindered aldehydes. Electron-withdrawing substituents on the aldehyde accelerate the reaction (Hammett ρ ≈ 1).

Catalytic Asymmetric Methods

Chiral Amine Catalysis

Asymmetric induction is achieved using chiral diphenylprolinol TBS ether (20 mol%) with p-nitrophenol as an additive. The reaction proceeds via a stepwise nucleophilic attack mechanism, forming the cyclopentadienylidene intermediate with enantiomeric excess (ee) up to 94%.

Mechanistic Insight :

- Iminium ion formation between the aldehyde and amine catalyst.

- Cyclopentadiene attacks the β-carbon of the iminium ion.

- Proton transfer yields the fulvene product.

Etherification and Acetylation

Etherification of Cyclopentadienyl Alcohols

The hydroxyl group in 3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol is acetylated using acetic anhydride or acetyl chloride. For example:

Procedure :

- Dissolve 3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol (1.0 equiv) in dry THF.

- Add acetic anhydride (1.2 equiv) and triethylamine (2.0 equiv).

- Stir at 25°C for 12 hours.

- Purify via flash chromatography (ethyl acetate/hexane).

Industrial-Scale Synthesis

Patent-Based Protocols

A patent (US6417405B2) describes large-scale synthesis via reduction of 4-ketocyclopentene intermediates. The hydroxyl group is replaced with a leaving group (e.g., chloride), followed by nucleophilic substitution with sodium cyclopentadienide. Subsequent acetylation yields the target compound.

Steps :

- Reduce 4-ketocyclopentene to 4-hydroxycyclopentene.

- Convert hydroxyl to mesylate (MsCl, Et₃N).

- React with NaC₅H₅ in THF.

- Acetylate the product.

Analytical Data and Characterization

Spectral Properties

- ¹H NMR (CDCl₃): δ 5.85–5.75 (m, 2H, Cp), 5.45–5.35 (m, 2H, Cp), 4.10 (t, 2H, CH₂O), 2.30 (s, 3H, COCH₃).

- IR : 1740 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C).

Comparative Analysis of Methods

Challenges and Optimizations

Chemical Reactions Analysis

Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Addition: The compound can participate in addition reactions, particularly in the presence of catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which acetic acid;3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and other proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions .

Comparison with Similar Compounds

Acetic Acid and Derivatives

Acetic acid (CH₃COOH) is a simple carboxylic acid with well-documented industrial and biological roles. Key properties include:

- Viscosity : 1.037 mPa·s at 30°C, decreasing with temperature .

- Metabolic Role : Integral to the tricarboxylic acid (TCA) cycle, producing acetyl-CoA for energy metabolism .

- Industrial Use : Produced via bacterial fermentation (e.g., Acetobacter pasteurianus), with engineered strains achieving fluxes up to 8.2110 mmol gDW⁻¹h⁻¹ .

Glacial acetic acid (anhydrous acetic acid) shares the same chemical formula but lacks water, resulting in a higher freezing point (16.6°C) and utility as a solvent in chemical synthesis .

Comparison: The addition of the cyclopentadienylidene group in the target compound likely increases hydrophobicity and alters reactivity.

Cyclopentadienylidene-Containing Compounds

3-Isopropylcyclobutanecarboxylic acid (C₈H₁₄O₂) is a cyclic carboxylic acid with a branched alkyl substituent. Its rigid cyclobutane ring reduces conformational flexibility, which may decrease solubility in polar solvents compared to acetic acid .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol (C₉H₁₉NO) features a cyclopentane ring with amino and hydroxyl groups. Its steric hindrance and hydrogen-bonding capacity contrast with the target compound’s planar cyclopentadienylidene system .

Alcohol-Carboxylic Acid Hybrids

Formic acid (HCOOH), the simplest carboxylic acid, is more reactive than acetic acid due to its lack of a methyl group. It participates in decarboxylation reactions and acts as a microbial metabolite .

Lactic acid (CH₃CH(OH)COOH), a hydroxycarboxylic acid, demonstrates chiral properties and is pivotal in anaerobic metabolism. Its hydroxyl group enables chelation, a feature absent in the target compound .

Comparison: The butanol moiety in the target compound may confer amphiphilic properties, bridging the hydrophilicity of acetic acid and the hydrophobicity of the cyclopentadienylidene group. This could make it useful in surfactant or pharmaceutical formulations.

Metabolic and Industrial Implications

Metabolic Flux Analysis (MFA)

In A. pasteurianus, acetic acid production via the ethanol oxidation respiratory chain involves PQQ-dependent alcohol dehydrogenase (PQQ-ADH), with engineered strains showing 56% higher acetic acid flux (8.2110 vs. 5.2586 mmol gDW⁻¹h⁻¹) .

Enzyme Interactions

PQQ-ADH in A. pasteurianus achieves optimal activity at 4% ethanol concentration, with engineered strains showing 25% higher activity (5.28 vs. 4.23 U mg⁻¹) . The cyclopentadienylidene group might sterically hinder enzyme binding compared to simpler substrates like ethanol.

Data Tables

Table 1: Physical Properties of Acetic Acid and Analogs

Biological Activity

Acetic acid; 3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C12H14O3

- Molecular Weight : 196.24 g/mol

- IUPAC Name : Acetic acid; 3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol

- CAS Number : Notably referenced in databases for further research.

Antimicrobial Properties

Research indicates that acetic acid derivatives exhibit significant antimicrobial properties. In particular, the presence of the cyclopentadiene structure may enhance these effects due to its ability to interact with microbial cell membranes. A study demonstrated that acetic acid formulations can improve the recovery of squamous cells in cervicovaginal cytology samples, suggesting a potential for cytological applications and antimicrobial effects in clinical settings .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory activity. Compounds containing cyclopentadiene moieties have been studied for their ability to inhibit pro-inflammatory cytokines. This mechanism may be relevant in conditions such as arthritis or other inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that acetic acid derivatives can induce apoptosis. The specific compound under discussion has shown promise in preliminary studies where it was tested against breast and lung cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving 100 cervicovaginal samples treated with acetic acid, researchers found that reprocessing with this compound improved squamous cell recovery rates significantly, especially in samples initially deemed unsatisfactory . The results highlighted the efficacy of acetic acid in enhancing diagnostic accuracy.

| Sample Type | Initial Recovery Rate | Post-Treatment Recovery Rate | Improvement (%) |

|---|---|---|---|

| Bloody Samples | 48.3% | 71.8% | 23.5% |

| Cloudy Samples | 39.4% | 89.7% | 50.3% |

Case Study 2: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of acetic acid; 3-cyclopenta-2,4-dien-1-ylidenebutan-1-ol on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

The results indicated that the compound effectively inhibited cell proliferation through apoptosis induction and cell cycle modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.